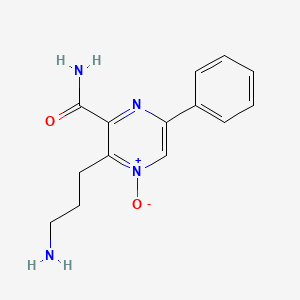
3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide is a chemical compound with the molecular formula C14H18N4O2 It is a derivative of pyrazinecarboxamide, characterized by the presence of an amino group, a phenyl group, and a propyl group attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate precursors, such as 1,2-diketones with diamines.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions.
Oxidation to Form the 4-Oxide: The final step involves the oxidation of the pyrazine ring to form the 4-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation states.
Reduction: Reduction reactions can convert the 4-oxide back to the parent pyrazinecarboxamide.
Substitution: The amino, phenyl, and propyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Parent pyrazinecarboxamide.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-6-phenyl-2-pyrazinecarboxamide: Lacks the propyl group and 4-oxide.
6-Phenyl-n-propyl-2-pyrazinecarboxamide: Lacks the amino group and 4-oxide.
3-Amino-6-phenyl-2-pyrazinecarboxamide 4-oxide: Lacks the propyl group.
Uniqueness
3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide is unique due to the presence of all three functional groups (amino, phenyl, and propyl) and the 4-oxide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
113424-67-2 |
|---|---|
Molekularformel |
C14H16N4O2 |
Molekulargewicht |
272.308 |
IUPAC-Name |
3-(3-aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c15-8-4-7-12-13(14(16)19)17-11(9-18(12)20)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,15H2,(H2,16,19) |
InChI-Schlüssel |
HMOYTOAWLZJNHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C[N+](=C(C(=N2)C(=O)N)CCCN)[O-] |
Synonyme |
Pyrazinecarboxamide, 3-amino-6-phenyl-N-propyl-, 4-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















